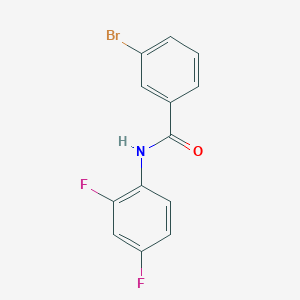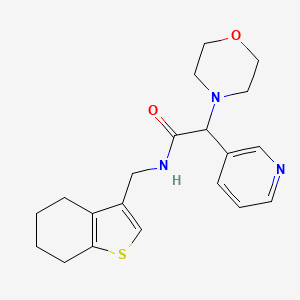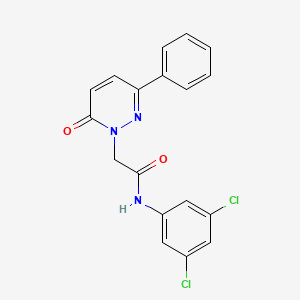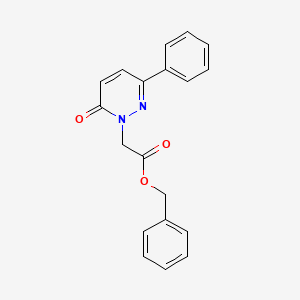![molecular formula C19H17NO4 B5675853 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5675853.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, also known as CAC-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromenones, which are known for their diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the inhibition of various signaling pathways involved in cancer and inflammation. The compound inhibits the Akt/mTOR signaling pathway, which is essential for cell survival and proliferation. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also inhibits the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. The compound exhibits antioxidant activity by reducing the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as SOD and catalase. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also reduces the levels of lipid peroxidation, which is a marker of oxidative stress.
实验室实验的优点和局限性
One of the major advantages of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is its diverse biological activities, which make it a promising candidate for drug development. The compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which are essential for the treatment of various diseases. Another advantage is the relatively simple synthesis method, which makes it easy to produce in large quantities.
One of the limitations of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is the lack of in vivo studies. Most of the studies conducted so far have been in vitro, and there is a need for animal studies to assess the safety and efficacy of the compound. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, which are essential for drug development.
未来方向
There are several future directions for the research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide. One of the areas of focus is the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential anti-cancer drug. Further studies are needed to assess the efficacy and safety of the compound in animal models and clinical trials. Another area of research is the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential anti-inflammatory drug. Studies are needed to assess the efficacy and safety of the compound in animal models of inflammation.
Other future directions include the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential antioxidant drug and the investigation of its potential for the treatment of other diseases such as viral infections and neurodegenerative diseases. The development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of interest.
Conclusion:
In conclusion, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is a novel chemical compound with diverse biological activities. The compound has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and inflammation. The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the inhibition of various signaling pathways involved in cancer and inflammation. Although there are limitations to the current research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, the compound has promising potential for drug development. Further studies are needed to assess the safety and efficacy of the compound in animal models and clinical trials.
合成方法
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the condensation reaction between 7-hydroxy-4-methylcoumarin and N-(2-methylphenyl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain a pure compound. The yield of the synthesis process is typically around 70-80%.
科学研究应用
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
Another area of research is the anti-inflammatory activity of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)20-18(21)11-23-14-7-8-15-13(2)9-19(22)24-17(15)10-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDQSMAVQSJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,7aS)-6-(3,5-dichloro-4-methylbenzoyl)octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5675773.png)
![4-(cyclopropylsulfonyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5675774.png)



![1-methyl-4-[5-(4-methyl-1,3-thiazol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B5675810.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5675820.png)
![9-(6-chloroquinolin-2-yl)-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675826.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5675833.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5675840.png)

![4-{4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1-piperidinyl}-6-methylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5675845.png)
![1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-yl]-2-oxoethyl}-3,4-dihydro-2(1H)-quinolinone hydrochloride](/img/structure/B5675854.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5675860.png)